TOLUALDEHYDES
Description
Structure
3D Structure
Properties
IUPAC Name |
benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O, Array, C6H5CHO | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | benzaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Benzaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26006-39-3 | |
| Record name | Benzaldehyde, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26006-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8039241 | |
| Record name | Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c. | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047 | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133 | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde. | |
| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil | |
CAS No. |
100-52-7, 8013-76-1 | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oil of bitter almond | |
| Source | European Chemicals Agency (ECHA) | |
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Melting Point |
-15 °F (NTP, 1992), -57.12 °C, -26 °C | |
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Advanced Synthetic Methodologies for Tolualdehydes and Their Derivatives
Conventional Synthetic Routes for Tolualdehyde Isomers
Several classical organic reactions have been traditionally employed for the synthesis of tolualdehydes. These methods, while foundational, often involve stoichiometric reagents and harsh conditions.
Gattermann-Koch Reaction: This reaction is a one-step Friedel-Crafts acylation process used to produce aromatic aldehydes from benzene (B151609) derivatives. scribd.com For the synthesis of p-tolualdehyde, toluene (B28343) is treated with a mixture of carbon monoxide and hydrogen chloride under pressure, using a catalyst system typically composed of aluminum chloride and cuprous chloride. scribd.compicryl.comorgsyn.org The reaction involves the in-situ formation of a formyl cation equivalent, which then electrophilically attacks the toluene ring, yielding primarily the para-isomer due to the directing effect of the methyl group. scribd.comresearchgate.net
Sommelet Reaction: The Sommelet reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine and water. wikipedia.org This process involves the initial formation of a quaternary ammonium (B1175870) salt from the reaction between the benzyl halide and hexamine. organicreactions.org Subsequent hydrolysis of this salt leads to the formation of the corresponding aldehyde. wikipedia.orgorganicreactions.org For example, 1-(bromomethyl)phenanthrene (B14114769) can be converted to 1-phenanthrenecarbaldehyde via this method. researchgate.net The reaction is effectively an oxidation of the benzylic carbon. wikipedia.org
Vilsmeier-Haack Reaction: This reaction is a formylation method used for electron-rich aromatic compounds. jk-sci.comwikipedia.org It employs a Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electron-rich aromatic substrate attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium ion intermediate yields the aryl aldehyde. jk-sci.comwikipedia.org The reaction generally favors formylation at the para position for substituted benzenes. jk-sci.com While highly effective for activated substrates like anilines and phenols, its applicability to less activated rings like toluene is more limited compared to other methods. chemistrysteps.com
Other conventional methods include the oxidation of xylenes (B1142099). For instance, p-tolualdehyde can be prepared from p-xylene (B151628) through oxidation, notably with chromyl chloride (Étard reaction). orgsyn.org
Catalytic Synthesis Approaches for this compound
Modern synthetic chemistry has increasingly focused on catalytic methods to improve the efficiency, selectivity, and sustainability of tolualdehyde production.
The production of chemicals from renewable biomass resources is a key goal of green chemistry. One patented method describes the production of p-xylene and/or p-tolualdehyde from biomass-derived substances. google.com The process involves two main steps:
A cyclization step where isoprene (B109036) and acrolein, both derivable from biomass, react to form 4-methyl-3-cyclohexene carboxy aldehyde. google.com
An aromatization step where the resulting cyclic aldehyde is converted to p-xylene and/or p-tolualdehyde via a gas-phase flow reaction over a solid catalyst. google.com
The catalyst for the aromatization step can be a metal or metal oxide (such as platinum, palladium, or chromium oxide) supported on materials like alumina, silica-alumina, or silica. google.com The reaction temperature for this gas-phase conversion is typically between 300°C and 500°C. google.com Research has also identified this compound as cleavage products during the catalytic degradation of lignocellulosic biomass in ionic liquids. rsc.org
The direct selective oxidation of toluene to tolualdehyde is a significant industrial challenge due to the potential for over-oxidation to benzoic acid. uniroma1.itmdpi.com Research has focused on developing catalytic systems that can achieve high selectivity under mild conditions.
The process typically follows a stepwise oxidation mechanism where toluene is first oxidized to benzyl alcohol, then to benzaldehyde (B42025) (or tolualdehyde), and finally to benzoic acid. mdpi.com Various catalysts have been investigated to control this pathway. For example, CeO₂-MnOₓ composite oxides have been used for the solvent-free, aerobic oxidation of toluene, achieving 64.4% selectivity to benzyl alcohol and benzaldehyde at 6.9% toluene conversion. rsc.org Vanadium-based catalysts have also shown promise. One study using an NH₄VO₃ catalyst with hydrogen peroxide (H₂O₂) as the oxidant in a biphasic system reported the selective formation of benzaldehyde with no traces of benzyl alcohol or benzoic acid. mdpi.com The addition of potassium fluoride (B91410) (KF) and an oxygen atmosphere was found to be crucial for good yields, reaching up to 30% at 60°C. uniroma1.itmdpi.com
Other catalytic systems include cobalt acetate (B1210297) in combination with N-hydroxyphthalimide (NHPI) in hexafluoropropan-2-ol, which achieved 91% toluene conversion with 90% selectivity to benzaldehyde. uniroma1.itmdpi.com Transition metal-modified MFI molecular sieves have also been used with oxygen or air as the oxidant and a bromide initiator, showing high reactant conversion and target product selectivity under mild conditions (70-120°C). google.com
| Catalyst System | Substrate | Oxidant | Solvent/Conditions | Toluene Conversion (%) | Selectivity to Aldehyde (%) | Reference |
|---|---|---|---|---|---|---|
| ZIF-67-24 | Toluene | O₂ | Acetonitrile (B52724), 40°C | 87.9 | 66.9 | acs.org |
| ZIF-67-24 | Toluene | Air | Acetonitrile, 40°C | 63.0 | 70.7 | acs.org |
| CuCr₂O₄ nanoparticles | Toluene | H₂O₂ | Acetonitrile, 75°C | 57.5 | 84.4 | acs.org |
| NH₄VO₃ / KF | Toluene | H₂O₂ / O₂ | Biphasic (Toluene/H₂O), 60°C | ~30 (Yield) | Highly Selective | uniroma1.itmdpi.com |
| CeO₂–MnOₓ | Toluene | O₂ | Solvent-free | 6.9 | 64.4 (to Benzyl alcohol + Benzaldehyde) | rsc.org |
| Co(OAc)₂ / NHPI | Toluene | O₂ | Hexafluoropropan-2-ol | 91.0 | 90.0 | mdpi.com |
Biomass-Derived Precursor Strategies
Green Chemistry Principles in Tolualdehyde Synthesis
Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Performing reactions without a solvent (neat reactions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. Several synthetic procedures involving this compound have been successfully adapted to solventless conditions.
One notable example is the synthesis of imines. The reaction of p-tolualdehyde with various amines, such as o-toluidine, m-toluidine, and p-toluidine, can be performed by simply mixing the neat reactants. scirp.org Applying a vacuum to remove the water byproduct drives the reaction to completion, often yielding the pure imine in near-quantitative yields (98-99%) without the need for traditional solvent-based purification. scirp.orgscirp.org This method has been applied to synthesize a new chiral imine from p-tolualdehyde and (S)-(-)-1-phenylethylamine, highlighting its utility in producing precursors for chiral catalysts. capes.gov.br
Other solventless reactions include:
Aldol (B89426) Condensation: A greener aldol condensation has been developed where aldehydes like 4-tolualdehyde are ground in a mortar with a ketone and a solid sodium hydroxide (B78521) pellet, eliminating the need for a solvent. sciepub.com
Cyanosilylation: The cyanosilylation of aldehydes, including p-tolualdehyde, has been achieved under mild, solvent-free conditions using an organoaluminum catalyst, with reactions completing in as little as 5 minutes. researchgate.net
Oxidation: As mentioned previously, the selective oxidation of toluene to benzyl alcohol and benzaldehyde has been performed using a CeO₂-MnOₓ composite catalyst in a solvent-free system. rsc.org
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imine Synthesis | p-Tolualdehyde, o-toluidine | Neat mixing, 25°C, then vacuum | N-(p-methylbenzylidene)-o-toluidine | 99 | scirp.org |
| Imine Synthesis | p-Tolualdehyde, n-propylamine | Neat mixing, 25°C, then vacuum | N-(p-methylbenzylidene)-n-propylamine | 98 | scirp.org |
| Aldol Condensation | 4-Tolualdehyde, Acetophenone (B1666503) | Grinding with NaOH pellet | (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | Not specified | sciepub.com |
| Cyanosilylation | p-Tolualdehyde, TMSCN | Organoaluminum catalyst, RT, 5 min | Cyanohydrin silyl (B83357) ether | >99 (NMR Yield) | researchgate.net |
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rjptonline.orgijpsjournal.com
This technology has been applied to various reactions involving this compound. For instance, the synthesis of 2-(p-tolyl)-1-H-benzo(d)imidazole was achieved by reacting o-phenylene diamine with p-tolualdehyde under microwave irradiation (200W) for just 27 seconds, resulting in an 82.71% yield. rjptonline.org In another example, α,β-unsaturated compounds were synthesized via Knoevenagel condensation of aromatic aldehydes (including tolualdehyde) and cyanoacetamide under microwave irradiation for 30-60 seconds, with yields ranging from 81-99%. oatext.com
Microwave assistance has also been used for the solvent-free conversion of aldehydes into nitriles and oximes. mdpi.com When p-tolualdehyde was reacted with hydroxylamine (B1172632) hydrochloride and TiO₂ under microwave irradiation, the corresponding nitrile was formed. mdpi.com However, by adding a base like Na₂CO₃, the reaction quantitatively yielded the oxime in 5 minutes at 100W, demonstrating how microwave conditions can be tuned to selectively synthesize different products. mdpi.com
| Reaction Type | Reactants | Microwave Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzimidazole Synthesis | o-Phenylene diamine, p-Tolualdehyde | 200 W | 27 seconds | 82.71 | rjptonline.org |
| Knoevenagel Condensation | Tolualdehyde, Cyanoacetamide | 160-320 W | 30-60 seconds | 81-99 | oatext.com |
| Oxime Synthesis | p-Tolualdehyde, NH₂OH·HCl, Na₂CO₃ | 100 W | 5 minutes | 100 (Conversion) | mdpi.com |
| Pyrano[4,5-C]pyrrole Synthesis | Alkenyl aldehyde, Barbituric acid | Not specified | 2 minutes | 80 | ijpsjournal.com |
Atom Economy Maximization in Tolualdehyde Derivatization
In the pursuit of sustainable chemical manufacturing, the principle of atom economy has become a critical metric for evaluating the efficiency of a synthetic process. nih.govnumberanalytics.com Atom economy, a concept developed to emphasize the importance of incorporating all reactant atoms into the final desired product, is a cornerstone of green chemistry. nih.govacs.org Designing synthetic routes that maximize atom economy minimizes the generation of waste, reduces the need for costly starting materials, and often leads to more environmentally benign processes. nih.govecoonline.com For the derivatization of this compound, maximizing atom economy involves selecting reactions that proceed with high efficiency and minimal byproduct formation.
Synthetic strategies such as addition reactions, condensations, and catalytic processes are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts that are often discarded. nih.gov Unnecessary derivatization steps, including the use of protecting groups, should be avoided as they require additional reagents and generate waste during protection and deprotection steps. ecoonline.comsigmaaldrich.com
Catalytic methods are particularly valuable in achieving high atom economy. sigmaaldrich.com Catalysts, used in small quantities, can facilitate transformations with high selectivity and efficiency, generating less waste compared to stoichiometric reagents. ecoonline.commdpi.com For instance, in the synthesis of tolualdehyde derivatives, employing catalytic hydrogenation or oxidation processes can be more atom-economical than using stoichiometric reducing or oxidizing agents. Multi-component reactions, where three or more reactants combine in a single step to form the final product, are also excellent examples of atom-economical syntheses. mdpi.com
The table below illustrates the concept of atom economy by comparing different reaction types commonly used in organic synthesis. Addition and rearrangement reactions are 100% atom-economical in theory, while substitution and elimination reactions are inherently less so.
| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Tolualdehyde Derivatization |
| Addition | A + B → C | 100% | Hydrogenation of the aldehyde to form tolyl-methanol. |
| Rearrangement | A → B | 100% | Isomerization reactions of tolualdehyde derivatives. |
| Substitution | A + B → C + D | < 100% | Halogenation of the methyl group on the tolualdehyde ring. |
| Elimination | A → B + C | < 100% | Dehydration reactions to form unsaturated derivatives. |
| Condensation | A + B → C + H₂O | < 100% | Aldol condensation to form chalcones, where water is the only byproduct. rsc.org |
By prioritizing reactions that fall higher on this scale of atom economy, chemists can develop more sustainable and efficient methods for the synthesis of valuable tolualdehyde derivatives.
Directed Synthesis of Complex Tolualdehyde Derivatives
The functional groups of tolualdehyde—the aldehyde and the methyl-substituted aromatic ring—provide versatile handles for the directed synthesis of more complex molecular architectures. Through carefully selected reactions, a wide array of derivatives can be accessed, each with unique properties and potential applications.
Formation of Glyceryl Acetals
The reaction of tolualdehyde with glycerol (B35011) results in the formation of cyclic glyceryl acetals, specifically 1,3-dioxolanes and 1,3-dioxanes. rsc.org This acetalization reaction is typically acid-catalyzed and serves as a valuable pathway for creating derivatives with applications in the fragrance and fuel industries. rsc.orgymerdigital.com The synthesis represents an interesting route for the valorization of glycerol, a byproduct of biodiesel production. rsc.orgmdpi.com
The reaction involves the condensation of tolualdehyde with the polyol glycerol, leading to a mixture of five-membered (dioxolane) and six-membered (dioxane) cyclic acetals. rsc.orgymerdigital.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. rsc.org Various acid catalysts, both homogeneous (e.g., p-toluenesulfonic acid) and heterogeneous (e.g., Amberlyst-15, zeolites, metal-organic frameworks), have been employed to promote this transformation. rsc.orgmdpi.com For instance, Zr-containing UiO-66 metal-organic frameworks have been shown to be effective heterogeneous catalysts for the acetalization of aldehydes with glycerol. rsc.org
The table below summarizes typical conditions for the synthesis of glyceryl acetals from aromatic aldehydes.
| Aldehyde Reactant | Catalyst | Solvent | Key Findings |
| Phenylacetaldehyde | UiO-66 (Zr-MOF) | Toluene | High yields of glyceryl acetals (hyacinth fragrance) are achieved, with the catalyst being reusable. The ratio of dioxolane to dioxane can be tuned. rsc.org |
| Benzaldehyde | Amberlyst-15 | None | High yields (70-80%) of dioxanes and dioxolanes were obtained, which also showed antioxidant activity. mdpi.com |
| Various Aldehydes | Acidic Ionic Liquids | None | Acetal yields of 66-73% were achieved in the reaction with benzaldehyde. mdpi.com |
| Propanal, Butanal, Pentanal | Acid Catalyst | Water | Synthesis of light glycerol acetals for use as pharmaceutical or cosmetic excipients. google.com |
These methods for forming glyceryl acetals from aromatic aldehydes are directly applicable to tolualdehyde, providing a route to complex derivatives with potential use as fragrances, fuel additives, and specialty chemicals. mdpi.comontosight.ai
Preparation of Hydrazone Derivatives
Hydrazone derivatives of tolualdehyde are synthesized through the condensation reaction between the aldehyde group of tolualdehyde and a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or substituted hydrazides. worldwidejournals.comworldwidejournals.comdergipark.org.tr This reaction is straightforward and typically proceeds with high yield, often by refluxing the reactants in a solvent like ethanol. worldwidejournals.comworldwidejournals.com The resulting hydrazones are characterized by the -C=N-NH- functional group and are of significant interest due to their diverse biological activities and utility as intermediates in the synthesis of heterocyclic compounds. dergipark.org.trresearchgate.net
The general procedure involves dissolving the tolualdehyde and the selected hydrazide in ethanol, followed by heating the mixture for several hours. worldwidejournals.comworldwidejournals.com Upon cooling, the hydrazone product often precipitates from the solution and can be purified by recrystallization. worldwidejournals.com The structure of these derivatives can be readily confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. worldwidejournals.commdpi.com
The table below provides examples of hydrazone synthesis from various aromatic aldehydes, illustrating the general applicability of the method to tolualdehyde.
| Aldehyde | Hydrazine/Hydrazide | Solvent | Reaction Conditions | Product Type |
| p-Methoxybenzaldehyde, Benzaldehyde, p-Methylbenzaldehyde | 2-Hydroxy Benzoyl Hydrazide | Ethanol | Reflux for 3 hours | 2-Hydroxy Benzoyl Hydrazones worldwidejournals.com |
| Anisaldehyde, Benzaldehyde, p-Nitrobenzaldehyde | 2-Hydroxy Benzoyl Hydrazide | Ethanol | Reflux for 3 hours | Salicyloyl Hydrazone Derivatives worldwidejournals.com |
| Substituted Benzaldehydes | 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide | Aqueous Ethanol | Reflux for 3-5 hours with L-proline catalyst | Cyanoacetyl Hydrazones mdpi.com |
| Various Aldehydes and Ketones | Hydrazine Derivatives | None (Solvent-free) | Grinding at room temperature | Hydrazones researchgate.net |
The synthesis of hydrazones from tolualdehyde provides a versatile platform for generating a library of compounds for further investigation in medicinal chemistry and materials science.
Synthesis of Chalcone (B49325) Derivatives via Aldol Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone. jetir.orgijarsct.co.in When tolualdehyde is used as the aromatic aldehyde, a series of tolyl-substituted chalcones can be prepared. These compounds are recognized as precursors for flavonoids and isoflavonoids and possess a wide spectrum of biological activities. jetir.org
The synthesis typically involves reacting tolualdehyde with a substituted or unsubstituted acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. researchgate.netijarsct.co.in The reaction can also be performed under solvent-free conditions by grinding the solid reactants together, which aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.orgndl.gov.in The resulting chalcone can be isolated by filtration and purified by recrystallization. rsc.org
The following table summarizes reaction conditions for the synthesis of chalcones from various aromatic aldehydes.
| Aldehyde | Ketone | Catalyst/Base | Method | Product |
| p-Tolualdehyde | 1-(3-((1H-imidazol-2-yl)diazenyl)phenyl)ethan-1-one | Base | Aldol condensation in ethanol | Imidazole-bearing chalcone researchgate.net |
| Benzaldehyde derivatives | Acetophenone | Sodium Hydroxide | Solvent-free grinding | Chalcones rsc.org |
| Substituted Benzaldehydes | Aromatic Ketones | Sodium Hydroxide | Aldol condensation with and without solvent | Chalcone derivatives jetir.org |
| Benzaldehyde | Acetophenone | Sodium Hydroxide | Aldol condensation | Benzalacetophenone (Chalcone) ijarsct.co.in |
The synthesis of chalcone derivatives from tolualdehyde is a robust and versatile method for creating complex molecules with significant potential in medicinal chemistry and materials science.
Derivatization for Pharmacophore Development
Pharmacophore modeling is a crucial tool in modern drug discovery, used to identify the essential structural features of a molecule required for its biological activity. ijrpr.comirjmets.com A pharmacophore represents the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups that are critical for interacting with a specific biological target, such as a receptor or enzyme. irjmets.complos.org Tolualdehyde and its derivatives serve as valuable scaffolds for pharmacophore-based drug design.
By strategically modifying the tolualdehyde structure, new derivatives can be synthesized to match the features of a known pharmacophore model. ijrpr.com This process can lead to the discovery of novel compounds with enhanced potency and selectivity. For example, the chalcones and hydrazones derived from tolualdehyde can be further functionalized to introduce specific interaction points. Computational methods are often employed to design a variety of derivatives based on different scaffolds and then score them for their potential biological activity. ijrpr.com
The development of new derivatives for pharmacophore modeling involves a cycle of design, synthesis, and biological evaluation. irjmets.com
Design : A pharmacophore model is generated based on known active ligands or the structure of the biological target. plos.org
Synthesis : Tolualdehyde is used as a starting material to create a library of derivatives (e.g., hydrazones, chalcones, acetals) that incorporate the desired pharmacophoric features. nih.gov
Screening : The synthesized compounds are tested for their biological activity.
Optimization : Structure-activity relationships (SAR) are established from the screening data, which then informs the design of the next generation of compounds. ijrpr.com
This iterative process allows for the refinement of molecular structures to achieve optimal interaction with the biological target, potentially leading to the development of new therapeutic agents. The versatility of tolualdehyde as a chemical building block makes it an excellent starting point for such drug discovery programs. nih.govresearchgate.net
Mechanistic Investigations of Reactions Involving Tolualdehydes
Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in the industrial chemistry of tolualdehydes, facilitating their synthesis and conversion through various reaction types. The mechanisms are broadly categorized based on the nature of the catalyst employed.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This approach has been explored for reactions involving this compound, particularly in oxidation and condensation processes.
N-alkyl pyridinium (B92312) salts have been utilized as metal-free homogeneous catalysts for the selective oxidation of methyl aromatic hydrocarbons, where p-tolualdehyde can act as an initiator. rsc.org For instance, in the oxidation of p-xylene (B151628), a proposed mechanism suggests that p-tolualdehyde initiates the formation of p-xylene hydroperoxide. rsc.org This hydroperoxide then decomposes into free-radical intermediates that lead to the final oxygenated products like p-toluic acid. rsc.org The efficiency of these N-alkyl pyridinium salt catalysts is influenced by the electronic properties of their substituents. rsc.org
Furthermore, this compound can be formed through condensation reactions using homogeneous catalysts. Studies have shown that both ortho- and para-tolualdehydes can be produced from the self-condensation of 2-butenal over catalysts like sodium hydroxide (B78521) (NaOH). wordpress.com The Strecker reaction, which produces aminonitriles from aldehydes, has also been investigated using p-tolualdehyde in the presence of an amine, representing another facet of homogeneous catalysis. boku.ac.at
| Substrate | Catalyst | Initiator | Solvent | Temperature | Pressure | Conversion (%) | Main Product |
|---|---|---|---|---|---|---|---|
| p-Xylene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | p-Tolualdehyde | Acetonitrile (B52724) | 160 °C | 1.5 MPa O₂ | 95 | p-Toluic Acid |
| o-Xylene (B151617) | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | p-Tolualdehyde | Acetonitrile | 160 °C | 1.5 MPa O₂ | 96 | o-Toluic Acid |
| m-Xylene (B151644) | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | p-Tolualdehyde | Acetonitrile | 160 °C | 1.5 MPa O₂ | 63 | m-Toluic Acid |
| Toluene (B28343) | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | p-Tolualdehyde | Acetonitrile | 160 °C | 1.5 MPa O₂ | 15 | Benzoic Acid |
Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The synthesis of this compound from other precursors often relies on such systems.
The formation of ortho- and para-tolualdehydes from acetaldehyde (B116499) has been studied using pure and Al-substituted MgO catalysts. rsc.org Mechanistic investigations revealed that the reaction is initiated by the deprotonation of an intermediate by a medium-strength basic site on the catalyst surface. rsc.org The isomeric selectivity is influenced by the catalyst's composition; pure MgO favors the formation of ortho-tolualdehyde (92 mol%), while the introduction of Lewis acidic Al³⁺ sites shifts the selectivity towards the para-isomer. rsc.org This shift is attributed to electron redistribution within a conjugated enolate intermediate due to its coordination with the Lewis acid site. rsc.org
The catalytic pyrolysis of tolualdehyde itself has been examined, revealing pathways that include decarbonylation, polymerization, and aldol (B89426) condensation, depending on the catalyst support used (e.g., Al₂O₃, ZrO₂, CeO₂, La₂O₃, and MgO). researchgate.net The acid-base properties of the support material significantly affect the catalytic activity. researchgate.net In the air oxidation of o-xylene over V₂O₅-TiO₂ catalysts, o-tolualdehyde is a key intermediate in the pathway to phthalic anhydride. researchgate.netosti.gov
| Catalyst | Reaction Temperature | ortho-Tolualdehyde Selectivity (mol%) | para-Tolualdehyde Selectivity (mol%) |
|---|---|---|---|
| Pure MgO | 250 °C | 92 | 8 |
| Al-substituted MgO | 250 °C | 81 | 19 |
Many oxidative reactions involving this compound or leading to their formation proceed via free-radical chain mechanisms. These reactions are often initiated by heat, light, or a radical initiator.
The liquid-phase oxidation of p-tolualdehyde can be described by a free-radical chain mechanism. scispace.com This process can be initiated by light, leading to the formation of a benzoyl-type radical (RCO•) and a hydroperoxyl radical (HO₂•) from the reaction of the aldehyde with oxygen. scispace.com The oxidation of p-xylene to terephthalic acid is a complex industrial process that proceeds through radical chain reactions, with p-tolualdehyde being a significant intermediate. researchgate.net Similarly, the oxidation of p-xylene using Oxone is understood to be a process based on a free-radical chain mechanism. sciencemadness.org
The reaction of this compound with the nitrate (B79036) radical (NO₃), an important nighttime atmospheric oxidant, also proceeds through a radical mechanism. copernicus.org Kinetic studies, including isotope effect experiments with deuterated benzaldehyde (B42025) (C₆H₅CDO), confirm that the reaction's rate-limiting step is the abstraction of the aldehydic hydrogen atom. copernicus.org This abstraction forms a benzoyl-type radical, which then reacts further. copernicus.org
The rate coefficients for the reaction of the nitrate radical with various this compound at 298 K have been measured, highlighting the influence of the methyl group's position on reactivity.
| Aromatic Aldehyde | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Benzaldehyde | (2.6 ± 0.3) × 10⁻¹⁵ |
| ortho-Tolualdehyde | (4.3 ± 0.5) × 10⁻¹⁵ |
| meta-Tolualdehyde | (5.1 ± 0.6) × 10⁻¹⁵ |
| para-Tolualdehyde | (4.2 ± 0.5) × 10⁻¹⁵ |
Photocatalysis offers a green chemistry approach for selective oxidation reactions under mild conditions. The oxygenation of p-xylene to p-tolualdehyde has been a focus of such mechanistic investigations.
A highly selective method for the oxygenation of p-xylene to p-tolualdehyde (100% selectivity) has been developed using 10-methyl-9-phenylacridinium ion (AcrPh⁺) as a photocatalyst under visible light. capes.gov.bracs.org The mechanism is initiated by a photoinduced electron transfer from p-xylene to the singlet excited state of the photocatalyst. capes.gov.bracs.org This generates a p-xylene radical cation, which undergoes deprotonation to form a benzyl-type radical. rsc.org This radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical, which ultimately leads to the formation of p-tolualdehyde. rsc.org A key reason for the high selectivity is that the oxidation potential of the p-tolualdehyde product is higher than that of the p-xylene reactant, preventing over-oxidation. nih.gov
In related systems using 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺–Mes) derivatives, the photocatalytic reaction is initiated by an intramolecular photoinduced electron transfer, creating a long-lived electron-transfer state (Acr˙–Mes˙⁺). rsc.orgnih.gov The Mes˙⁺ moiety oxidizes p-xylene, while the Acr˙ moiety reduces O₂ to a superoxide (B77818) radical anion (O₂˙⁻). rsc.org The disproportionation of O₂˙⁻ in the presence of protons can simultaneously produce hydrogen peroxide (H₂O₂), making the process even more valuable. rsc.org The durability of the photocatalyst can be significantly improved by adding a copper complex, [(tmpa)CuII]²⁺, which traps the O₂˙⁻ radicals and prevents catalyst degradation. nih.gov
Free-Radical Mechanisms in Oxidative Processes
Aldol Condensation Reactions
Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. This compound, which lack α-hydrogens, can act as electrophilic partners in crossed aldol reactions.
Solvent-free, or solid-state, reactions represent an environmentally benign synthetic strategy. The crossed aldol condensation of this compound with ketones like acetophenone (B1666503) has been successfully performed under these conditions. chegg.comscribd.com
The general mechanism for a base-catalyzed solventless aldol condensation proceeds through several key steps: truman.edusrmist.edu.in
Enolate Formation: A base, typically solid sodium hydroxide (NaOH), removes an α-hydrogen from the ketone (e.g., acetophenone), which is the enolizable partner, to form a nucleophilic enolate ion. truman.edusrmist.edu.in
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the non-enolizable p-tolualdehyde. chegg.comsrmist.edu.in This step forms a new carbon-carbon bond and results in a β-hydroxy carbonyl intermediate (an aldol addition product). truman.edu In the solid state, the reaction is often initiated by grinding the solid reactants together, which can cause them to liquefy due to melting point depression, facilitating molecular interaction. truman.edu
Dehydration: The β-hydroxy carbonyl intermediate readily undergoes dehydration (elimination of a water molecule) under the basic conditions, often with gentle heating. truman.edulibretexts.org This elimination is driven by the formation of a stable, conjugated α,β-unsaturated carbonyl system (an enone, specifically a chalcone (B49325) in this case). truman.edulibretexts.org This dehydration step often proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. srmist.edu.in
This solventless approach is effective for crossed aldol reactions because one of the carbonyl compounds (tolualdehyde) lacks α-hydrogens and thus cannot self-condense, ensuring it acts only as the electrophile. chegg.comtruman.edu
Nucleophilic Addition Reactions
Nucleophilic addition reactions are a fundamental class of reactions for aldehydes, including the this compound. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon atom.
Strecker Reaction Pathways and Enantiomeric Amplification
The Strecker synthesis is a classic method for synthesizing α-amino acids from aldehydes. wikipedia.org The general mechanism begins with the reaction of an aldehyde with ammonia (B1221849) to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the final amino acid. masterorganicchemistry.com
For this compound, this process can be utilized to synthesize corresponding amino acids. A notable example involves p-tolualdehyde, which can react with hydrogen cyanide (HCN) and an amine, such as benzhydrylamine, to form an α-amino nitrile. mdpi.com While the initial reaction in solution produces a racemic mixture of the α-aminonitrile, a process of deracemisation can occur during crystallization. mdpi.com This process can lead to significant enantiomeric amplification, where a small initial imbalance in enantiomers is increased to a high enantiomeric excess (ee). mdpi.comnih.gov For instance, in the Strecker reaction of p-tolualdehyde, an enantioenriched α-amino nitrile with up to 96% ee has been obtained through spontaneous crystallization. mdpi.com This amplification is facilitated by a base-induced retro-Strecker reaction, which establishes an equilibrium between the forward and reverse reactions, allowing for the continuous crystallization of one enantiomer. mdpi.com This demonstrates a pathway not only for the synthesis of amino acids from this compound but also for the generation of high enantiopurity from achiral precursors. mdpi.comnih.gov
Redox-Annulations of Cyclic Amines with this compound
Redox-annulations of cyclic amines with o-tolualdehyde derivatives provide a powerful method for the rapid construction of polycyclic amine structures, such as tetrahydroprotoberberines. nih.govnih.gov These reactions involve a dual C-H functionalization, where the α-C-H bond of the amine and the C-H bond of the aldehyde's ortho-methyl group are functionalized concurrently with C-N bond formation. nih.govacs.org
Research has shown that simple o-tolualdehyde is generally not reactive enough to undergo this annulation. nih.govacs.org The presence of electron-withdrawing groups on the o-tolualdehyde is necessary to activate the substrate for the reaction. nih.govnih.gov For example, 2-methyl-3,5-dinitrobenzaldehyde, a highly electron-deficient o-tolualdehyde, readily undergoes redox-annulation with cyclic amines like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and its substituted analogs. nih.govacs.org These reactions are typically promoted by an acid, such as acetic acid, which can also serve as the solvent. nih.govacs.org
The process is believed to proceed through the formation of an iminium ion intermediate, followed by an intramolecular cyclization. The scope of the reaction is quite broad, tolerating various substituents on the cyclic amine. nih.govacs.org For instance, THIQ derivatives with both electron-donating and electron-withdrawing groups on the benzene (B151609) ring, as well as 1-aryl-substituted THIQs, have been successfully used to generate complex tetrahydroprotoberberine structures. nih.govacs.org
Table 1: Redox-Annulation of 2-methyl-3,5-dinitrobenzaldehyde (5a) with 1,2,3,4-tetrahydroisoquinoline (THIQ)
Data sourced from Organic Letters. nih.govacs.org
Further studies have explored moderately activated o-tolualdehydes, such as ortho-cyanomethylbenzaldehydes and ortho-(nitromethyl)benzaldehyde, expanding the scope of these redox-annulations. nih.govthieme-connect.com
Atmospheric Reactivity and Photochemical Transformation Pathways
This compound are introduced into the atmosphere from sources like motor vehicle exhaust and are also formed in situ from the photooxidation of other aromatic compounds such as xylenes (B1142099). rsc.orgcopernicus.org Their fate in the troposphere is governed by chemical reactions with radicals (like OH and NO₃) and by photolysis. rsc.orgcopernicus.org
The reaction with hydroxyl (OH) radicals is a major removal process. rsc.org The reaction can proceed via two main pathways: H-atom abstraction from the aldehyde group or OH addition to the aromatic ring. rsc.org For this compound, H-atom abstraction from the carbonyl group is the dominant pathway, though the addition to the ring is also significant. rsc.org The rate constants for the reaction of OH radicals with this compound are considerably higher than with toluene, indicating the activating effect of the aldehyde group. rsc.org The methyl group also influences reactivity, with o- and m-tolualdehyde being more reactive towards OH radicals than the p-isomer. rsc.org
Reactions with nitrate radicals (NO₃) during nighttime and with chlorine atoms (Cl) in marine or polluted coastal areas also contribute to the atmospheric degradation of this compound. rsc.orgcopernicus.org The reaction with NO₃ radicals primarily proceeds through H-atom abstraction from the aldehyde group. copernicus.org
Table 2: Rate Constants for Gas-Phase Reactions of this compound with OH and Cl Radicals (at 298 K)
Data sourced from Physical Chemistry Chemical Physics. rsc.orgrsc.org
Photoirradiation Chamber Studies
To understand the atmospheric behavior of this compound, researchers use controlled laboratory environments such as photoirradiation chambers or smog chambers. tandfonline.comnih.gov These chambers allow for the simulation of atmospheric conditions, including the presence of sunlight (using artificial or natural sources), NOx, and other relevant compounds. tandfonline.comnih.govsemanticscholar.org
Studies conducted in these chambers have revealed significant differences in the reactivity of tolualdehyde isomers. tandfonline.com Experiments in a photoirradiation chamber showed that m- and p-tolualdehyde were almost unreactive when irradiated individually, whereas o-tolualdehyde was found to be reactive. tandfonline.com Direct photolysis by sunlight is a major atmospheric degradation pathway for o-tolualdehyde, with an estimated lifetime of just 1-2 hours. nih.govresearchgate.net
These chamber studies are crucial for determining key parameters like photolysis rates and the potential for secondary organic aerosol (SOA) formation. For o-tolualdehyde, photolysis has been shown to produce significant yields of SOA. nih.gov Analysis of the particle phase from these experiments has identified products such as o-phthalaldehyde, phthalide, and phthalic anhydride, providing insight into the complex transformation pathways that occur in the atmosphere. nih.gov
Table 3: Photolysis Data for o-Tolualdehyde from EUPHORE Chamber Study
Data sourced from Environmental Science & Technology. nih.gov
Advanced Analytical Methodologies for Tolualdehyde Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating the structurally similar tolualdehyde isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with specific applications and advantages.
HPLC is a powerful technique for the separation and quantification of tolualdehyde isomers. However, achieving baseline separation of all three isomers—o-, m-, and p-tolualdehyde—is a complex task due to their similar physicochemical properties. restek.comcloudfront.net Conventional HPLC methods often result in the co-elution of the m- and p-isomers, with only partial separation of the o-isomer. thermoscientific.comfishersci.comchromatographyonline.com
Recent advancements in column technology, particularly the use of columns with sub-2 µm particles (UHPLC), have significantly improved resolution and reduced analysis times. thermoscientific.comfishersci.com For instance, the use of a Raptor C18 column has been shown to achieve baseline separation of all three tolualdehyde isomers in a 14-minute analysis, a significant improvement over older methods that could take over an hour and still fail to resolve the isomers. restek.comcloudfront.net
Due to the lack of a strong chromophore in simple aldehydes, direct analysis by HPLC with UV detection can be difficult. researchgate.net To overcome this, pre-column derivatization is a widely adopted strategy. The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.ca This reagent reacts with the carbonyl group of tolualdehydes to form 2,4-dinitrophenylhydrazone derivatives. restek.comcloudfront.net These derivatives are highly conjugated, exhibiting strong UV absorbance around 360 nm, which greatly enhances detection sensitivity and allows for quantification at low concentrations. researchgate.netresearchgate.net
The derivatization process is typically carried out in an acidic acetonitrile (B52724) solution. chrom-china.com Optimized conditions for this reaction involve adjusting the pH to approximately 3 using a dilute acid, a reaction temperature of around 60°C, and a reaction time of 30 minutes to ensure complete derivatization. chrom-china.com The resulting stable derivatives are then analyzed by HPLC. researchgate.net This DNPH derivatization is a core component of official methods for analyzing carbonyls in various matrices, such as EPA Method 8315A. thermoscientific.comepa.gov
The composition of the mobile phase is a critical parameter that must be finely tuned to achieve the separation of tolualdehyde isomers. phenomenex.compharmaguru.co In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile. thermoscientific.comfishersci.com
Gradient elution, where the proportion of the organic solvent is increased during the chromatographic run, is essential for resolving complex mixtures that include the tolualdehyde isomers. thermoscientific.comphenomenex.commastelf.com For example, a study using a Hypersil GOLD C18 column demonstrated that a 13-minute gradient provided better separation of carbonyl-DNPH derivatives compared to a shorter 8-minute gradient, although the m- and p-tolualdehyde derivatives still co-eluted. thermoscientific.comfishersci.com The optimization involves adjusting the initial and final solvent compositions, the gradient slope, and the flow rate to maximize the resolution between the isomer peaks. pharmaguru.co The pH of the aqueous component can also be adjusted, though it is more critical for ionizable compounds. phenomenex.commastelf.com
| Column | Mobile Phase | Analysis Time | Isomer Resolution Outcome | Reference |
|---|---|---|---|---|
| Conventional C18 | Acetonitrile/Water Gradient | > 60 min | o-, m-, and p-tolualdehyde isomers not fully separated. | restek.com, cloudfront.net |
| Hypersil GOLD C18 (1.9 µm) | Acetonitrile/Water Gradient | 13 min | m- and p-tolualdehyde co-elute; partial resolution of o-tolualdehyde. | thermoscientific.com, fishersci.com |
| Raptor C18 | Acetonitrile/Water Gradient | 14 min | Baseline separation of o-, m-, and p-tolualdehyde isomers. | restek.com, cloudfront.net |
Gas chromatography is a standard technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netbee.or.kr While direct GC analysis of this compound is possible, derivatization is often employed to improve chromatographic behavior and selectivity. However, the DNPH derivatives commonly used in HPLC are generally not suitable for GC analysis due to their low volatility and thermal instability, which can cause them to decompose in the hot GC inlet. chromforum.org
For GC-based analysis of carbonyls, alternative derivatizing agents are used. One such agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). chromforum.org PFBHA reacts with this compound to form more volatile and thermally stable oxime derivatives, which are amenable to GC analysis, often coupled with mass spectrometry (GC/MS) for definitive identification. chromforum.org GC/MS studies have also been used to identify various benzaldehyde (B42025) derivatives, including this compound, in complex matrices like wood extracts, where their volatile nature makes them suitable for this technique. nih.gov
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution[18],[9],[19],[20],
Pre-column Derivatization Strategies for Enhanced Detection (e.g., 2,4-Dinitrophenylhydrazine (DNPH) derivatization, p-tolualdehyde derivatization)[8],[18],[9],
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of tolualdehyde isomers. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. slideshare.net This enables the definitive structural elucidation of the o-, m-, and p-tolualdehyde isomers by analyzing the chemical shifts, splitting patterns, and integration of the signals in their respective spectra. acs.orgresearchgate.net
The ¹H NMR spectrum of each isomer displays characteristic signals for the aldehydic proton (CHO), the methyl protons (CH₃), and the aromatic protons (C₆H₄). The chemical shift of the aldehydic proton appears far downfield (around 9.9-10.3 ppm) due to the electron-withdrawing effect of the carbonyl group. The position and splitting patterns of the aromatic protons are highly dependent on the substitution pattern (ortho, meta, or para), providing a clear fingerprint for each isomer. rsc.orgrsc.orgchemicalbook.com
Similarly, ¹³C NMR spectroscopy distinguishes the isomers based on the chemical shifts of the carbonyl carbon, the methyl carbon, and the distinct aromatic carbons. The symmetry of the p-tolualdehyde molecule results in fewer signals in the aromatic region of its ¹³C NMR spectrum compared to the o- and m-isomers, simplifying its identification. rsc.orgrsc.orgrsc.org
| Proton | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
|---|---|---|---|
| Aldehyde (CHO) | ~10.24 - 10.36 | ~9.95 | ~9.96 |
| Aromatic (Ar-H) | ~7.23 - 7.78 | ~7.38 - 7.66 | ~7.36 - 7.81 |
| Methyl (CH₃) | ~2.64 | ~2.39 | ~2.43 |
Data compiled from sources: rsc.orgchemicalbook.comnih.govnih.govchegg.com
| Carbon | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
|---|---|---|---|
| Carbonyl (C=O) | ~195.55 | ~191.8 - 192.5 | ~191.74 |
| Aromatic (Ar-C) | ~129.0 - 143.3 | ~126.6 - 138.4 | ~129.7 - 145.4 |
| Methyl (CH₃) | ~22.30 | ~20.5 | ~21.74 |
Data compiled from sources: rsc.orgnih.govbmrb.io
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic methods are fundamental tools for elucidating the structural features of this compound. Infrared (IR) spectroscopy probes the vibrational motions of molecules to identify functional groups, while UV-Visible (UV-Vis) spectroscopy provides insights into their electronic structure. wiley.combspublications.netfiveable.me
Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups within the tolualdehyde structure. The spectra are characterized by distinct absorption bands corresponding to specific vibrational modes. fiveable.meslideshare.net The aldehyde group gives rise to two particularly characteristic vibrations: a strong C=O (carbonyl) stretching band and a weaker C-H stretching band. fiveable.memasterorganicchemistry.com The aromatic ring also produces its own set of characteristic absorptions.
Key vibrational frequencies for this compound include:
C=O Stretching: A strong and sharp absorption peak typically appears in the region of 1720-1740 cm⁻¹. fiveable.me
Aldehyde C-H Stretching: This feature is unique to aldehydes and often appears as a doublet around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org The splitting is attributed to a Fermi resonance phenomenon. libretexts.org
Aromatic C-H Stretching: These absorptions occur just above 3000 cm⁻¹. masterorganicchemistry.com
sp³ C-H Stretching: The methyl group's C-H bonds absorb just below 3000 cm⁻¹. masterorganicchemistry.com
While the general positions of these bands are consistent, the exact frequencies can be influenced by the position of the methyl group on the aromatic ring (ortho, meta, or para).
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| Aldehyde | C=O Stretch | 1720 - 1740 | Strong, Sharp | fiveable.me |
| Aldehyde | C-H Stretch | ~2850 and ~2750 (doublet) | Medium to Weak | libretexts.org |
| Aromatic Ring | C-H Stretch | 3000 - 3250 | Variable | libretexts.org |
| Methyl Group | C-H Stretch | < 3000 | Variable | masterorganicchemistry.com |
| Aromatic Ring | C=C Stretch | ~1600 | Variable | researchgate.net |
UV-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the tolualdehyde molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. pg.edu.plubbcluj.ro For this compound, the principal chromophores are the benzene (B151609) ring and the carbonyl group, which form a conjugated system. pg.edu.pl The observed absorptions are primarily due to two types of transitions:
π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. matanginicollege.ac.in In this compound, these involve the aromatic ring and the carbonyl group.
n → π* transitions: These are lower-intensity, symmetry-forbidden transitions where a non-bonding electron (from the oxygen atom's lone pair) is promoted to a π* antibonding orbital. matanginicollege.ac.in
Studies on aromatic aldehydes show that the spectra of the different isomers are characterized by weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250-300 nm). rsc.orguni-muenchen.de For example, p-tolualdehyde in hexane (B92381) exhibits maximum absorption (λmax) at 251 nm and 257 nm. nih.gov The solvent can influence the exact position of these absorption bands. bspublications.net
Interactive Table: UV-Visible Absorption Maxima (λmax) for Tolualdehyde Isomers
| Isomer | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type | Reference |
| p-Tolualdehyde | Hexane | 251 | 4.18 | π → π | nih.gov |
| p-Tolualdehyde | Hexane | 257 | 4.10 | π → π | nih.gov |
| p-Tolualdehyde | Hexane | 279 | 3.08 | n → π | nih.gov |
| p-Tolualdehyde | Hexane | 284 | 3.00 | n → π | nih.gov |
| o, m, p-Tolualdehyde | Gas Phase | 252-368 | (Cross-section data) | n → π, π → π | sci-hub.se |
Mass Spectrometry (MS) for Molecular Confirmation and Derivatized Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.dechemguide.co.uk For this compound, MS provides definitive molecular confirmation and is invaluable for identifying derivatized products in complex mixtures. nih.gov
In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺·). chemguide.co.uk The molecular ion for tolualdehyde (C₈H₈O) has a mass-to-charge ratio (m/z) of approximately 120. nist.gov This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk
The fragmentation of this compound often involves the loss of the aldehyde proton (H·) to give a strong peak at m/z 119, or the loss of the entire formyl group (·CHO) to yield a peak at m/z 91, corresponding to the tropylium (B1234903) ion. nih.gov
Interactive Table: Key Mass Spectral Fragments for p-Tolualdehyde (EI-MS)
| m/z | Ion Structure/Fragment Lost | Relative Intensity | Reference |
| 120 | [C₈H₈O]⁺· (Molecular Ion) | High | nih.govnist.gov |
| 119 | [M-H]⁺ | Very High (Often Base Peak) | nih.gov |
| 91 | [M-CHO]⁺ (Tropylium ion) | High | nih.gov |
| 65 | [C₅H₅]⁺ | Moderate | nih.gov |
Derivatization for Enhanced MS Analysis
For analyzing this compound in complex biological or environmental samples, derivatization is a common strategy to improve chromatographic separation and enhance detection sensitivity in MS. nih.gov Aldehydes can be reacted with specific reagents to form more stable and easily ionizable derivatives.
One widely used method involves reacting aldehydes with p-tolualdehyde itself to quantify other compounds like hydrazine (B178648) and acetylhydrazine. chemicalbook.comresearchgate.netnih.gov More commonly, this compound are derivatized using reagents such as 2,4-dinitrophenylhydrazine (DNPH) or pentafluorophenylhydrazine (B1196947) (PFPH). nih.govresearchgate.netresearchgate.net These derivatization reactions yield products with higher molecular weights and distinct fragmentation patterns, facilitating their identification and quantification, often using techniques like HPLC-MS/MS. researchgate.netnih.govresearchgate.net
For instance, p-tolualdehyde has been used as a derivatizing agent for hydrazine and acetylhydrazine, yielding products with optimized mass transition ion pairs for MS/MS analysis. researchgate.netnih.gov The derivatized hydrazine product (m/z 237.1) fragments to ions at m/z 119.9, while the derivatized acetylhydrazine (m/z 176.9) fragments to m/z 117.8. chemicalbook.comresearchgate.net
Electrochemical Analysis for Redox Potential Determination
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These techniques provide information on the oxidation and reduction potentials of the molecule, which are fundamental to understanding its reactivity, especially in electron transfer reactions. acs.orgthieme-connect.com
The aldehyde functional group in this compound can be oxidized to a carboxylic acid. nih.gov The ease of this oxidation is quantified by the oxidation potential. Cyclic voltammetry studies allow for the determination of these potentials by measuring the current response as the potential is swept across a range. acs.org
Research has been conducted on the redox behavior of active aldehydes, including o-tolualdehyde, in the presence of thiamin coenzyme analogs. oup.com In these studies, the oxidation potentials of related active aldehyde intermediates were determined by cyclic voltammetry. oup.com While specific standard redox potentials for the simple tolualdehyde isomers are not always widely reported in isolation, their electrochemical behavior is studied in various contexts, such as in mediated electrochemical oxidation processes and photoredox catalysis. oup.comdiva-portal.org The electrochemical properties are influenced by the position of the methyl group and the solvent system used. researchgate.net
Interactive Table: Electrochemical Data for this compound and Related Compounds
| Compound/System | Technique | Measured Potential (vs. SCE) | Process | Reference |
| Active aldehyde derived from thiamin analog + o-tolualdehyde | Cyclic Voltammetry | (Sufficiently negative to reduce C₆₀) | Oxidation | oup.com |
| Ceric/Cerous redox system for p-methoxy-toluene oxidation | Cyclic Voltammetry | (ΔEp ~ 60 mV for reference system) | Mediated Oxidation | acs.org |
Environmental Fate and Transformation of Tolualdehydes
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For tolualdehydes, the primary abiotic degradation pathways are photolysis and, to a lesser extent, reactions with atmospheric oxidants.
Photolysis, the decomposition of molecules by light, is a major atmospheric degradation pathway for this compound. researchgate.net These compounds contain chromophores that absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis by sunlight. guidechem.comnih.gov
In the atmosphere, the photolysis of o-tolualdehyde has been studied in detail. The estimated photolysis lifetime is between 1 and 2 hours, confirming that direct sunlight is a primary driver of its atmospheric degradation. researchgate.net The rate of photolysis is significant, with measured coefficients indicating a rapid breakdown under solar flux. researchgate.netnih.gov The reaction of p-tolualdehyde with photochemically-produced hydroxyl radicals in the vapor phase is also a key degradation route, with a calculated atmospheric half-life of about 21 hours. nih.govguidechem.com Similarly, the atmospheric half-life for m-tolualdehyde via this pathway is estimated to be around 23 hours. nih.gov
In aqueous systems, the phototransformation of aromatic carbonyls like this compound can be influenced by the presence of other photosensitizers. acs.org While direct photolysis occurs, indirect photosensitized oxidation can also play a role, although its importance varies depending on the specific isomer and the surrounding chemical matrix. acs.org For instance, phenolic carbonyls can undergo efficient direct photosensitized oxidation. acs.org
Table 1: Atmospheric Half-life of Tolualdehyde Isomers
| Compound | Atmospheric Half-life (hydroxyl radical reaction) | Reference |
|---|---|---|
| p-Tolualdehyde | ~21 hours | nih.govguidechem.com |
| m-Tolualdehyde | ~23 hours | nih.gov |
| o-Tolualdehyde | 1-2 hours (photolysis lifetime) | researchgate.net |
Photolysis and Phototransformation Pathways in Aqueous and Atmospheric Systems[25],
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of this compound from soil and water.
Both aerobic (oxygen-present) and anaerobic (oxygen-absent) biodegradation of this compound have been observed. omicsonline.org
Under aerobic conditions, certain bacteria can utilize this compound as a source of carbon and energy. nih.gov For example, a strain of Pseudomonas isolated from soil has been shown to metabolize m-tolualdehyde. nih.gov The complete breakdown of these compounds under aerobic conditions ultimately leads to carbon dioxide and water. omicsonline.org
Anaerobic biodegradation of aromatic compounds is also possible, though it may proceed more slowly. usgs.govd-nb.infonih.gov In the absence of oxygen, microorganisms can use other electron acceptors to break down organic matter. omicsonline.org While specific studies on the anaerobic biodegradation of this compound are limited, the general pathways for aromatic hydrocarbon degradation under these conditions are known to exist. d-nb.infonih.govdntb.gov.ua The process of anaerobic digestion can break down biodegradable material into methane (B114726) and carbon dioxide. omicsonline.org
The efficiency of biodegradation in natural environments can be slower than in laboratory settings due to a variety of factors, including the availability of a suitable microbial consortium, potential inhibition by the pollutant or its intermediate products, and the bioavailability of the compound. sciph.info
Atmospheric Deposition and Dispersion
Atmospheric deposition is the process by which pollutants are transferred from the atmosphere to the Earth's surface. epa.gov This can occur through wet deposition (rain, snow) and dry deposition (gravitational settling of particles). researchgate.netca.gov this compound, present in the atmosphere as gases or adsorbed onto particulate matter, are subject to these processes. torontopearson.com
Dispersion models are used to predict how pollutants like this compound are transported and distributed in the atmosphere. whitesandfirstnation.com The proximity to emission sources, wind patterns, and atmospheric stability all influence the concentration and deposition of these compounds. ca.gov For instance, p-tolualdehyde has been detected in air quality studies, indicating its presence and potential for deposition in urban environments. torontopearson.com
Intermediate Degradation Product Identification and Pathways
The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of various intermediate products before complete mineralization.
In the atmospheric photolysis of o-tolualdehyde, major products identified include benzocyclobutenol and o-phthalaldehyde. researchgate.netnih.gov Further analysis of the particle phase has revealed the presence of o-phthalaldehyde, phthalide, phthalic anhydride, o-toluic acid, and phthalaldehydic acid. researchgate.netnih.gov The oxidation of m-tolualdehyde by OH radicals can lead to the formation of toluic acid. researchgate.net
The biodegradation of p-tolualdehyde can proceed through p-toluate, 4-methylcyclohexa-3,5-diene-1,2-cis-diol-1-carboxylic acid, and 4-methylcatechol, eventually leading to 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde. usgs.gov In general, the microbial degradation of aromatic aldehydes can involve their conversion to corresponding carboxylic acids. dntb.gov.ua For example, GC-MS analysis has identified m-tolualdehyde as an intermediate in the degradation of other aromatic compounds. researchgate.net Photocatalytic degradation studies of related compounds have also identified o-tolualdehyde as a key intermediate. rsc.orgcas.cn
Table 2: Identified Degradation Products of this compound
| Precursor | Degradation Pathway | Intermediate/Product | Reference |
|---|---|---|---|
| o-Tolualdehyde | Atmospheric Photolysis | Benzocyclobutenol, o-phthalaldehyde, Phthalide, Phthalic anhydride, o-Toluic acid, Phthalaldehydic acid | researchgate.netnih.gov |
| m-Tolualdehyde | OH Radical Oxidation | Toluic acid | researchgate.net |
| p-Tolualdehyde | Biodegradation | p-Toluate, 4-Methylcatechol, 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde | usgs.gov |
Biological Interactions, Metabolism, and Toxicological Pathways of Tolualdehydes
Enzymatic Biotransformation Pathways
The biotransformation of tolualdehydes, which are aromatic aldehydes, is a critical process that determines their detoxification and potential toxicity. This process is mediated by several enzyme systems that convert the reactive aldehyde group into other functional groups, primarily a carboxylic acid. researchgate.net The primary metabolic pathways involve oxidation, although reduction can also occur.
Role of Aldehyde Dehydrogenases (ALDHs) in Detoxification and Biotransformation
The aldehyde dehydrogenase (ALDH) superfamily of enzymes are major contributors to the detoxification of a wide array of endogenous and exogenous aldehydes. wikipedia.orgfrontiersin.org These enzymes catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids, using either NAD+ or NADP+ as a cofactor. wikipedia.orgnih.gov This conversion is a crucial detoxification step, as the resulting carboxylic acids are generally less reactive and more easily excreted than the parent aldehydes. researchgate.net The human genome contains 19 identified functional ALDH genes, and these enzymes are found in various subcellular locations, including the cytosol, mitochondria, and endoplasmic reticulum, with the highest concentrations typically in the liver. researchgate.netwikipedia.org ALDH1 and ALDH2 are considered the most significant enzymes for aldehyde oxidation. wikipedia.org Their broad substrate specificity allows them to act on various aldehydes, playing a key role in preventing the accumulation of reactive aldehydes that can lead to cellular damage. frontiersin.org
Involvement of Cytochrome P450 Enzyme Systems
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are also involved in the metabolism of this compound. nih.govwikipedia.org Research has shown that human liver microsomes can oxidize aromatic aldehydes like tolualdehyde to their corresponding carboxylic acids through P450-dependent systems. nih.gov
A study using mouse hepatic microsomes demonstrated that the oxidation of o-, m-, and p-tolualdehydes to their respective toluic acids is catalyzed by both NAD- and NADPH-dependent enzymes. nih.gov The NADPH-dependent reaction was found to be the predominant pathway for this microsomal oxidation. nih.gov Further investigation identified a specific P450 isozyme, P450 MUT-2 (CYP2C29), as a major catalyst for this transformation. In a reconstituted system, this purified enzyme effectively catalyzed the oxidation of all three tolualdehyde isomers. nih.gov The involvement of this P450 enzyme was confirmed when an antibody against P450 MUT-2 significantly inhibited the NADPH-dependent oxidation of o-, m-, and p-tolualdehydes in mouse hepatic microsomes by 88%, 63%, and 62%, respectively. nih.gov
Conversely, this compound can also act as inhibitors of CYP enzymes. m-Tolualdehyde, a metabolite of m-xylene (B151644), has been shown to inhibit rat respiratory-tract CYP isozymes. ebi.ac.uk Following inhalation exposure in rats, m-tolualdehyde inhibited pulmonary CYPs 2B1 and 2E1, and nasal mucosa CYPs 2B1, 2E1, and 4B1 in a dose-dependent manner. ebi.ac.uk This inhibition of critical metabolizing enzymes represents a significant toxicological pathway.
Other Aldehyde Metabolizing Enzymes (e.g., Aldehyde Oxidases, Aldo-keto Reductases)
Besides ALDH and CYP systems, other enzymes contribute to the metabolism of aldehydes.
Aldehyde Oxidases (AOs): Aldehyde oxidase is a cytosolic, molybdo-flavoenzyme that catalyzes the oxidation of aldehydes to carboxylic acids. wikipedia.orgwuxiapptec.com It has broad substrate specificity and is found in the liver, lungs, kidneys, and gastrointestinal tract. wikipedia.orgevotec.com The primary human isoform, AOX1, plays a significant role in the metabolism of various drugs and other xenobiotics, particularly those containing aldehyde groups or certain N-heterocyclic structures. wikipedia.orgwuxiapptec.com Like CYPs, AOs can metabolize aldehyde intermediates formed by other enzymes. wuxiapptec.com
Aldo-keto Reductases (AKRs): The aldo-keto reductase (AKR) superfamily consists of NAD(P)H-dependent oxidoreductases that primarily catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. frontiersin.orgmdpi.com This represents a reductive metabolic pathway for this compound, converting them to toluyl alcohols. AKRs are involved in the metabolism of a wide array of substrates and are crucial for the detoxification of reactive aldehydes generated during xenobiotic metabolism. frontiersin.orgnih.gov
Metabolite Identification and Toxicological Correlates
The primary metabolites of this compound result from their enzymatic oxidation. In rabbits, for example, p-tolualdehyde is metabolized to p-toluic acid, which is then found in the urine as an ester glucuronide. nih.gov Studies using mouse liver microsomes have confirmed that o-, m-, and p-tolualdehydes are oxidized to their corresponding metabolites: o-toluic acid, m-toluic acid, and p-toluic acid. nih.gov p-Tolualdehyde is also recognized as an endogenous metabolite. chemsrc.com
The toxicological significance often lies with the parent aldehyde rather than its oxidized metabolite. However, the metabolite itself can be the active agent of toxicity. For instance, m-tolualdehyde, which is a metabolite of m-xylene, is responsible for the inhibition of specific cytochrome P-450 isozymes in the respiratory tract of rats. ebi.ac.uknih.gov This inhibition can alter the metabolic profiles of other co-exposed xenobiotics, potentially increasing or decreasing their toxicity in an organ-specific manner. ebi.ac.uk
Mechanisms of Cellular and Molecular Toxicity
The toxicity of this compound can be attributed to their reactivity and their interaction with key cellular enzymes. Aldehydes are highly reactive molecules that can form adducts with cellular macromolecules, leading to cellular damage and dysfunction. mdpi.com
In Vitro Toxicological Models and Biomarker Assessment
In vivo animal models have been instrumental in elucidating the mechanisms of tolualdehyde toxicity. A key study in male Sprague-Dawley rats investigated the effect of m-tolualdehyde inhalation on cytochrome P-450 isozyme activity in different tissues. egle.state.mi.us The study found that a 6-hour exposure to m-tolualdehyde caused a dose-dependent inhibition or induction of specific CYP enzymes in the lung and nasal mucosa, demonstrating a direct molecular interaction at the cellular level. egle.state.mi.us
| Tissue | CYP Isozyme | Exposure Level (ppm) | % Change from Control |
|---|---|---|---|
| Lung | CYP2B1 | 50 | No significant difference |
| 100 | -51% | ||
| CYP2E1 | 50 | No significant difference | |
| 100 | -24% | ||
| CYP4B1 | 50 | +25% | |
| 100 | +50% | ||
| Nasal Mucosa | CYP2B1 | 50 | -15% |
| 100 | -22% | ||
| CYP2E1 | 50 | -37% | |
| 100 | -52% | ||
| CYP4B1 | 50 | Inhibited (not quantified) | |
| 100 | Inhibited (not quantified) |
This compound have also been assessed as potential biomarkers of exposure or disease. mdpi-res.com For example, tolualdehyde has been identified in the exhaled breath of lung cancer patients, suggesting its potential as a non-invasive biomarker for disease diagnosis. mdpi.com Analytical methods, such as high-performance liquid chromatography (HPLC) combined with derivatization techniques, have been developed for the sensitive detection of aldehyde biomarkers in complex biological samples like blood. researchgate.net The presence of tolualdehyde in diesel exhaust also makes it a candidate biomarker for environmental exposure monitoring. nih.gov
In Vivo Toxicological Investigations
In the realm of pharmaceutical research and development, in vivo toxicological studies are fundamental for evaluating the safety profile of chemical compounds in a whole, living organism. vivotecnia.com These studies provide critical data that cannot be obtained from in vitro experiments, offering insights into the complex interactions of a substance within a biological system. vivotecnia.com
Investigations into the in vivo effects of this compound have been conducted to understand their toxicological properties. For instance, a study involving the inhalation exposure of rats to m-xylene, which metabolizes to m-tolualdehyde, demonstrated organ- and isozyme-specific alterations in cytochrome P-450 (CYP) activity. nih.gov Specifically, a single 6-hour inhalation exposure to m-xylene resulted in the dose-dependent inhibition of pulmonary CYPs 2B1, 2E1, and 4B1. nih.gov Further analysis detected m-tolualdehyde in the nasal mucosa and lung following in vivo exposure to m-xylene, m-tolualdehyde, and 3-methylbenzyl alcohol in a dose-dependent manner, with the highest concentrations found in these tissues. nih.gov This suggests that the metabolic conversion of m-xylene to m-tolualdehyde is a key factor in the observed inhibition of CYP isozymes. nih.gov
Data derived from read-across analogs are also utilized to predict the toxicological profile of this compound. For p-tolualdehyde, information from benzaldehyde (B42025) and cuminaldehyde has been used to assess its potential for genotoxicity and skin sensitization, respectively. researchgate.net These read-across studies suggested that p-tolualdehyde is not expected to be genotoxic. researchgate.net Furthermore, the repeated dose toxicity, as well as developmental and reproductive toxicity, were evaluated using the threshold of toxicological concern (TTC) for a Cramer Class I material. researchgate.net
Table 1: Summary of In Vivo Toxicological Findings for this compound
| Compound | Species | Exposure Route | Key Findings | Reference |
| m-Tolualdehyde | Rat | Inhalation (of m-xylene) | Dose-dependent inhibition of pulmonary CYPs 2B1, 2E1, and 4B1. Detected in nasal mucosa and lung. | nih.gov |
| p-Tolualdehyde | N/A | N/A | Not expected to be genotoxic based on read-across data from benzaldehyde. | researchgate.net |
| This compound | Rabbit | Dermal | Skin irritant. | nih.gov |
| This compound | Guinea Pig | Dermal | Apparent sensitization reactions induced. | nih.gov |
Interaction with Biomolecular Targets (e.g., Proteins, DNA)
Aldehydes, including this compound, are characterized by a highly electrophilic carbonyl group, which makes them reactive towards nucleophilic biomolecules such as proteins and DNA. acs.org This reactivity is the basis for their biological interactions and toxicological effects.
The interaction of aldehydes with DNA can lead to the formation of various adducts and crosslinks, which are forms of DNA damage. acs.orgnih.gov The carbonyl carbon of the aldehyde is a strong electrophile that readily reacts with nucleophilic sites on DNA bases, such as the N2 nitrogen on deoxyguanosine. acs.org This can result in the formation of DNA-protein crosslinks (DPCs), which are particularly detrimental lesions that can block DNA replication and transcription, leading to genome instability. nih.gov While much of the research has focused on simpler aldehydes like formaldehyde, the fundamental chemical principles apply to aromatic aldehydes like tolualdehyde as well. acs.orgnih.gov
Similarly, the electrophilic nature of aldehydes facilitates their reaction with proteins. The primary targets on proteins are often the ε-amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues. acs.org Covalent adduct formation with proteins can alter their structure and function, contributing to cellular dysfunction. acs.org For example, the accumulation of advanced glycation end-products (AGEs), which can be formed from aldehyde-protein reactions, is associated with various pathologies. acs.org
Table 2: Potential Biomolecular Interactions of this compound
| Biomolecule | Potential Interaction | Consequence | Reference |
| DNA | Covalent adduct formation, DNA-protein crosslinks (DPCs) | Genotoxicity, mutagenesis, blockage of replication and transcription | acs.orgnih.gov |
| Proteins | Covalent adduct formation (e.g., with lysine, cysteine residues) | Altered protein structure and function, formation of Advanced Glycation End-products (AGEs) | acs.org |
Oxidative Stress and Cellular Damage Pathways
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. tandfonline.com This imbalance can lead to widespread cellular damage, including lipid peroxidation, protein damage, and DNA damage, ultimately contributing to cell death. tandfonline.comresearchgate.net
Aldehydes are known to be involved in the induction of oxidative stress. acs.org The interaction of aldehydes with cellular components can lead to the generation of ROS, overwhelming the cell's natural antioxidant defenses. tandfonline.com Highly reactive endogenous unsaturated aldehydes, for instance, are generated during lipid peroxidation and are key mediators of the cytotoxicity associated with oxidative stress. acs.org
The cellular response to oxidative stress involves the activation of complex signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways in fungi, which regulate the expression of genes involved in detoxification. nih.gov However, continuous exposure to agents that induce oxidative stress can deplete cellular antioxidants like glutathione (B108866) and compromise the function of antioxidant enzymes, leading to cellular damage. tandfonline.com Research on various aldehydes has shown they can amplify cellular damage and accelerate disease processes that have an oxidative stress component. acs.org While specific studies on tolualdehyde-induced oxidative stress are less common, the general mechanisms of aldehyde toxicity are applicable. acs.org
Biosynthesis of Tolualdehyde-Derived Bioactive Compounds
Application in Pharmaceutical Intermediate Synthesis
Tolualdehyde isomers (o-, m-, and p-tolualdehyde) are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. nordmann.globalnordmann.globalontosight.ai Their chemical structure, featuring both a reactive aldehyde group and a methyl-substituted benzene (B151609) ring, allows for diverse chemical modifications.
p-Tolualdehyde is utilized in the synthesis of isoxazole (B147169) derivatives, which have been explored for the development of multidrug resistance (MDR) reversal agents. medchemexpress.com It also serves as an intermediate in the production of certain analgesics and anti-inflammatory agents. ontosight.ai
m-Tolualdehyde is employed as an intermediate in the manufacturing of various active pharmaceutical ingredients. nordmann.global
o-Tolualdehyde is a precursor in the synthesis of certain antidepressants and antihistamines. ontosight.ai
The synthesis of more complex molecules often involves condensation reactions where the aldehyde group of tolualdehyde reacts with other organic compounds. For example, the Knoevenagel condensation reaction between various benzaldehydes (including tolualdehyde isomers) and malonic acid is a common method for producing cinnamic acid derivatives, which are themselves precursors to other bioactive compounds. ajol.info
Synthesis of Antimicrobial and Antioxidant Derivatives
The tolualdehyde scaffold is a key component in the synthesis of novel compounds with potential antimicrobial and antioxidant properties.
Antimicrobial Derivatives: Researchers have synthesized various heterocyclic compounds from tolualdehyde that exhibit antimicrobial activity. For example, Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of compounds with diverse biological activities. mediresonline.org Thymol (B1683141) derivatives, synthesized using thymol aldehyde, have shown promising antibacterial activity against pathogenic bacteria like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov The synthesis often involves multi-component reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, to create complex heterocyclic structures. frontiersin.orgnih.gov
Antioxidant Derivatives: The search for new antioxidant agents to combat oxidative stress has also led to the synthesis of tolualdehyde-derived compounds. nih.gov Chalcones, which are precursors to flavonoids, can be synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde (like p-tolualdehyde) with an aryl ketone. researchgate.netacs.org These chalcones and their subsequent pyrimidine (B1678525) derivatives have been evaluated for their radical scavenging properties. researchgate.net For instance, a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide derivatives were synthesized and showed good antioxidant activity in DPPH radical scavenging assays. researchgate.net
Table 3: Examples of Bioactive Derivatives Synthesized from this compound
| Precursor | Derivative Class | Reaction Type | Potential Bioactivity | Reference |
| p-Tolualdehyde | Chalcones, Pyrimidines | Claisen-Schmidt Condensation | Antioxidant | researchgate.net |
| Thymol Aldehyde | Dihydropyridines, Dihydropyrimidinones | Hantzsch/Biginelli Reaction | Antibacterial | frontiersin.orgnih.gov |
| Aromatic Aldehydes | Schiff Bases | Condensation Reaction | Antimicrobial | mediresonline.org |
| p-Tolualdehyde | Isoxazoles | N/A | MDR Reversal | medchemexpress.com |
Metabolic Engineering and Synthetic Biology Approaches for Production Pathways
Metabolic engineering and synthetic biology offer powerful tools for the sustainable production of chemicals, including aromatic compounds like tolualdehyde, in microbial cell factories. researchgate.netrsc.org These approaches aim to design and construct novel biosynthetic pathways or optimize existing ones to convert renewable feedstocks into valuable products. rsc.org
The biosynthesis of aromatic compounds in microorganisms typically proceeds through the shikimate pathway, which produces chorismate, a key precursor to aromatic amino acids like phenylalanine and tyrosine. researchgate.net By introducing and optimizing downstream enzymatic steps, these precursor pathways can be redirected to produce a variety of aromatic chemicals. researchgate.net
Computational tools and retrosynthesis algorithms, such as RetroPath2.0, are instrumental in designing these de novo production pathways. researchgate.netuniv-evry.fr These tools can map out potential enzymatic reactions from a target molecule back to native metabolites in a host organism like E. coli. For p-tolualdehyde, a potential biosynthetic route could start from p-xylene (B151628) and proceed through intermediates like 4-methylbenzyl alcohol and 4-(hydroxymethyl)benzaldehyde. researchgate.net
The implementation of these designed pathways involves expressing heterologous genes encoding the necessary enzymes in a suitable microbial host. rsc.org Further optimization often requires balancing enzyme expression levels, eliminating competing metabolic pathways, and enhancing the supply of necessary precursors and cofactors, such as malonyl-CoA. nih.gov Advanced techniques like Compartmentalized Partnered Replication (CPR) can be used for the directed evolution of enzymes and entire biosynthetic pathways to improve efficiency and yield. thyerlab.com While the direct microbial production of tolualdehyde is an area of ongoing research, the foundational principles and tools of metabolic engineering have been successfully applied to a wide range of other valuable chemicals. rsc.orgnih.gov
Computational Chemistry and Theoretical Studies of Tolualdehydes
Molecular Structure and Conformational Analysis
The three isomers of tolualdehyde—ortho-tolualdehyde (o-tolualdehyde), meta-tolualdehyde (m-tolualdehyde), and para-tolualdehyde (p-tolualdehyde)—exhibit distinct conformational preferences due to the interplay of steric and electronic effects between the methyl and aldehyde groups.
Computational studies, often in conjunction with experimental techniques like microwave spectroscopy, have elucidated the stable conformations of these isomers. For m-tolualdehyde, two planar conformers, syn and anti, are observed. The anti-conformer, where the aldehyde group is oriented away from the methyl group, is found to be lower in energy than the syn-conformer. rsc.org This preference is attributed to reduced steric hindrance.
The internal rotation of the methyl and aldehyde groups is a key aspect of their structure. The barrier to internal rotation of the methyl group is influenced by the position of the aldehyde substituent. In p-tolualdehyde, the potential barrier for methyl group internal rotation (V₃) has been reported to be approximately 28 cm⁻¹, with a smaller V₆ contribution of -4.8 cm⁻¹. mdpi.comresearchgate.net For m-tolualdehyde, the rotational barriers are conformer-dependent, with the syn-conformer having a V₃ of 35.9 cm⁻¹ and the anti-conformer having a significantly lower barrier of 4.6 cm⁻¹. rsc.orgmdpi.com In the case of o-tolualdehyde, the steric hindrance from the adjacent aldehyde group is expected to lead to a higher rotational barrier, a trend observed in related molecules like o-toluic acid where torsional splittings were not resolved, indicating a high barrier. mdpi.com
These conformational analyses are critical for understanding the molecule's shape and how it influences its physical properties and reactivity. u-pec.fr Quantum chemical calculations are essential for predicting these structural features and the energy differences between various conformers. researchgate.net
Table 1: Experimental Methyl Torsional Barriers (V₃) for Tolualdehyde Isomers
| Compound | Conformer | V₃ Barrier (cm⁻¹) | Reference |
|---|---|---|---|
| p-Tolualdehyde | - | 28.111 | researchgate.net |
| m-Tolualdehyde | syn | 35.9 | rsc.orgmdpi.com |
| m-Tolualdehyde | anti | 4.6 | rsc.orgmdpi.com |
| o-Tolualdehyde | - | High (not resolved) | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of tolualdehydes, providing detailed information on their electronic properties and reactivity. daneshyari.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org By applying DFT, researchers can calculate various molecular properties that are crucial for understanding the reactivity of this compound. aip.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. daneshyari.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For derivatives of p-tolualdehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine that a small HOMO-LUMO gap contributes to higher reactivity, which can be beneficial for applications such as drug design. researchgate.net These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its interaction with other chemical species. daneshyari.comnih.gov
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. mpg.dewikipedia.org
Table 2: Calculated Electronic Properties for a p-Tolualdehyde Derivative
| Parameter | Value (eV) | Method |
|---|---|---|
| HOMO Energy | -6.623 | B3LYP-GD3BJ/6-311++G(d,p) |
| LUMO Energy | -0.604 | B3LYP-GD3BJ/6-311++G(d,p) |
| Energy Gap (ΔE) | 6.019 | B3LYP-GD3BJ/6-311++G(d,p) |
Data derived from a study on a compound synthesized from p-tolualdehyde. daneshyari.com
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. rsc.orgrsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the electronic properties of molecules like this compound.
Ab initio calculations have been employed to determine the ionization energies and heats of formation for atmospheric aerosol precursors and their degradation products, including o-tolualdehyde. These calculations are crucial for understanding the thermodynamics and reaction pathways of these compounds in various environments. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for other computational techniques. The choice of method and basis set is critical for obtaining reliable results that are in good agreement with experimental data. researchgate.net
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound.
NMR Spectra: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical spectra are essential for the structural elucidation of newly synthesized compounds derived from this compound and for assigning experimental signals.
IR Spectra: The vibrational frequencies and intensities of this compound can be calculated using DFT and ab initio methods. Theoretical FT-IR spectra, when compared with experimental data, help in the assignment of vibrational modes, such as the characteristic C=O and C-H stretching frequencies of the aldehyde group. daneshyari.com For instance, in a derivative of p-tolualdehyde, the C=O stretching vibration was identified around 1689 cm⁻¹. daneshyari.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra. Studies have measured the UV absorption cross-sections for all three tolualdehyde isomers and have found that they exhibit fine structures. TD-DFT calculations can help assign the electronic transitions responsible for these absorptions.
Table 3: Experimental and Calculated Spectroscopic Data for this compound and Derivatives
| Spectrum | Compound | Experimental Value | Calculated Value | Method | Reference |
|---|---|---|---|---|---|
| ¹H NMR (δ, ppm) | p-Tolualdehyde | 9.953 (CHO) | - | - | |
| ¹³C NMR (δ, ppm) | p-Tolualdehyde | 191.74 (C=O) | - | - | |
| FT-IR (cm⁻¹) | p-Tolualdehyde derivative | 1689 (C=O) | - | DFT | daneshyari.com |
| UV-Vis (λmax, nm) | o-Tolualdehyde | ~298, ~310 | - | - | |
| UV-Vis (λmax, nm) | m-Tolualdehyde | ~295, ~309 | - | - | |
| UV-Vis (λmax, nm) | p-Tolualdehyde | ~298 | - | - |
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the thermodynamic parameters of reactants, transition states, and products. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for a reaction can be calculated, providing insights into the spontaneity and feasibility of a chemical process.
For reactions involving aldehydes, DFT studies have been used to calculate the enthalpies of reaction, activation energies, and rate constants. For example, in the context of surface reactions, DFT is used to estimate the thermodynamic properties of adsorbed species, which is crucial for developing accurate microkinetic models. Although specific and detailed thermodynamic studies focused solely on tolualdehyde reaction mechanisms are not extensively detailed in the provided search context, the principles are widely applied to similar aromatic aldehydes. These calculations help in understanding reaction pathways, such as nucleophilic additions to the carbonyl group, which are fundamental to the chemistry of this compound.
Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis Shifts)[22],
Molecular Dynamics (MD) Simulations for Dynamic Processes
Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a view of the dynamic "evolution" of a system, allowing for the study of conformational changes, internal rotations, and interactions with the environment.
While the literature contains MD simulations of systems where tolualdehyde derivatives are present, such as in complexes with proteins or encapsulated in supramolecular cages, specific studies focusing on the conformational dynamics of the isolated tolualdehyde molecule are not prominently featured in the available search results. rsc.orgnih.gov For instance, MD simulations have been used to study the stability of a protein-ligand complex where the ligand was synthesized using p-tolualdehyde as a starting material. nih.gov These simulations showed minor conformational changes in the protein structure upon binding. nih.gov Another study performed MD simulations on the toluene-water interface. mdpi.com
The principles of MD simulations are, however, directly applicable to studying the dynamic processes of this compound. Such simulations could provide detailed information on:
The dynamics of the internal rotation of the methyl and aldehyde groups.
The time scales of transitions between different conformers (e.g., syn and anti in m-tolualdehyde).
The influence of solvent on the conformational preferences and dynamics.
Although detailed MD studies on this compound themselves are not extensively reported in the provided context, this computational method remains a powerful, albeit currently underutilized, tool for exploring the dynamic behavior of these important chemical compounds.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the chemical reactivity of this compound and elucidating their potential reaction pathways. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic properties that govern molecular interactions.
Research has utilized computational methods to investigate the formation of ortho- and para-tolualdehydes from acetaldehyde (B116499) over catalysts like pure and Al-substituted MgO. researchgate.netrsc.org These studies combine experimental data with computational analyses, such as Natural Bond Orbital (NBO) charge distribution, to understand the mechanistic steps. researchgate.netrsc.org For instance, calculations suggest that C₄ + C₄ mechanistic steps are dominant in producing this compound under specific conditions. researchgate.netrsc.org The isomeric selectivity, which favors o-tolualdehyde over pure MgO and shifts towards p-tolualdehyde with Al-substituted MgO, is explained by computational models showing electron redistribution in the conjugated enolate intermediate. researchgate.netrsc.org
The reactivity of this compound can be quantified using frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's electrophilicity. scirp.org Computational studies have shown that p-tolualdehyde has a relatively high LUMO energy level, indicating low electrophilicity, which can explain the need for longer reaction times in certain synthesis reactions, such as imine formation. scirp.orgresearchgate.net
For derivatives, such as 2-(p-Tolyl)-2,3-dihydro-1H-perimidine (TDHP) synthesized from p-tolualdehyde, DFT calculations provide detailed insights into reactivity descriptors. materialsciencejournal.org These parameters, calculated using methods like B3LYP/6-311G(d,p), are critical for predicting how the molecule will interact with other chemical species. materialsciencejournal.org The HOMO-LUMO energy gap, for example, is a key indicator of chemical reactivity and charge transfer phenomena within the molecule. materialsciencejournal.orgnih.gov
Table 1: Calculated Reactivity Descriptors for a p-Tolualdehyde Derivative (TDHP) Calculations performed in the gas phase.
| Parameter | Value | Significance |
| HOMO Energy | -4.85 eV | Indicates electron-donating ability. materialsciencejournal.org |
| LUMO Energy | -0.60 eV | Indicates electron-accepting ability. materialsciencejournal.org |
| Energy Gap (ΔE) | 4.25 eV | Relates to chemical stability and reactivity. materialsciencejournal.orgnih.gov |
| Ionization Potential (I) | 4.85 eV | Energy required to remove an electron. materialsciencejournal.org |
| Electron Affinity (A) | 0.60 eV | Energy released when an electron is added. materialsciencejournal.org |
| Chemical Hardness (η) | 2.12 eV | Measures resistance to change in electron distribution. materialsciencejournal.org |
| Chemical Softness (S) | 0.47 eV⁻¹ | Reciprocal of hardness, indicates polarizability. materialsciencejournal.org |
| Electrophilicity Index (ω) | 1.75 eV | Propensity to accept electrons. materialsciencejournal.org |
Source: Data compiled from DFT calculations on a p-tolualdehyde derivative. materialsciencejournal.org
Computational Toxicology and Metabolism Prediction
Computational toxicology leverages computer models to predict the adverse effects of chemicals, reducing reliance on traditional animal testing. azolifesciences.com For this compound, these in silico methods are used to assess potential toxicity, predict interactions with biological targets, and map metabolic pathways.
Ligand-Based and Structure-Based Approaches for Toxicity Assessment
Toxicity assessment can be approached from two main computational perspectives: ligand-based and structure-based.
Ligand-based approaches use the chemical structure of the tolualdehyde isomer itself to predict toxicity. This is often done by comparing its features to databases of known toxicants using Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com Web-based programs and commercially available software can predict various toxicological endpoints, including carcinogenicity, mutagenicity, and hepatotoxicity, based on the molecule's structural alerts. mdpi.comprotocols.io For p-tolualdehyde, read-across from structural analogs like benzaldehyde (B42025) and cuminaldehyde has been used to assess endpoints such as genotoxicity and skin sensitization potential, respectively. nih.gov
Structure-based approaches focus on the interactions between the toxicant and its biological target. mdpi.com The Threshold of Toxicological Concern (TTC) is a risk assessment tool that establishes human exposure thresholds based on chemical structure classes, in the absence of complete toxicity data. researchgate.net For example, p-tolualdehyde is classified as a Cramer Class I material, and its exposure is evaluated against the TTC for this class. nih.gov Another structure-based method involves deriving a screening level, as was done for m-tolualdehyde, by using a No-Observed-Adverse-Effect Level (NOAEL) from animal studies and applying uncertainty factors. egle.state.mi.us
Table 2: Summary of Computational Toxicity Predictions for this compound
| Tolualdehyde Isomer | Endpoint | Method | Prediction / Finding |
| p-Tolualdehyde | Genotoxicity | Read-across (from Benzaldehyde) | Not expected to be genotoxic. nih.gov |
| p-Tolualdehyde | Skin Sensitization | Read-across (from Cuminaldehyde) | No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm². nih.gov |
| p-Tolualdehyde | Repeated Dose Toxicity | Threshold of Toxicological Concern (TTC) | Exposure is below the TTC for a Cramer Class I material. nih.gov |
| m-Tolualdehyde | Systemic Toxicity | NOAEL-based derivation | An initial threshold screening level (ITSL) was derived as 440 µg/m³. egle.state.mi.us |
| This compound (general) | Ecological Harm | Ecological Risk Classification (ERC) | Considered unlikely to be causing ecological harm. canada.ca |
Source: Compiled from various toxicological assessment reports. nih.govegle.state.mi.uscanada.ca
Prediction of Toxicant-Target Interactions and Modes of Action
A crucial aspect of computational toxicology is predicting the specific biological molecules (e.g., proteins, DNA) that a chemical might interact with, and the mechanism, or mode of action, by which this interaction leads to toxicity. unige.net
Many toxicants are electrophiles that exert their effects by reacting with biological nucleophiles. unige.networdpress.com Aldehydes, including this compound, are electrophilic. The Hard and Soft, Acids and Bases (HSAB) theory is a computational concept used to predict these interactions. wordpress.com This theory quantifies the "softness" or "hardness" (related to polarizability) of the toxicant (the electrophile) and its potential biological target (the nucleophile). wordpress.com Reactions are most likely to occur between electrophiles and nucleophiles of similar softness or hardness. wordpress.com This allows researchers to identify plausible biological targets, such as the thiol groups in cysteine residues of proteins, and thus predict the molecular initiating event of toxicity. unige.networdpress.com
More advanced methods use machine learning and systems biology to build predictive models that link chemicals to specific toxicity pathways. nih.govuib.no These models can integrate data from in vitro assays and known chemical-protein interactions to identify the molecular targets and pathways that are statistically most likely to be involved in a specific organ-level toxicity, such as hepatotoxicity. nih.gov For a given compound, computational tools can screen against databases of known protein targets to identify potential off-target interactions that could lead to adverse effects. protocols.iocharite.de
In Silico Prediction of Metabolites and Elimination Pathways
The metabolic fate of a chemical is a key determinant of its toxicity. In silico tools are widely used to predict how xenobiotics like this compound are biotransformed (metabolized) and eliminated by the body. pensoft.net
Computational metabolism prediction systems such as GLORYx, BioTransformer, and Meteor use knowledge-based reaction rule sets and machine learning models to predict the outcomes of Phase I and Phase II metabolism. frontiersin.orgunivie.ac.at These tools can generate the structures of likely metabolites. univie.ac.at For instance, experimental evidence shows that p-tolualdehyde can be oxidized to p-toluic acid. nih.gov Similarly, m-xylene (B151644) is metabolized in vivo to m-tolualdehyde, which can subsequently inhibit cytochrome P-450 (CYP) enzymes in an organ-specific manner. nih.gov Computational models simulate these and other potential reactions, such as hydroxylation or conjugation, to create a comprehensive metabolic map. pensoft.net
These predicted pathways are crucial for a complete risk assessment, as metabolic activation can sometimes produce metabolites that are more toxic than the parent compound. nih.gov
Table 3: Predicted and Known Metabolic Pathways for this compound
| Parent Compound | Pathway | Predicted/Observed Metabolite | Computational Approach |
| p-Tolualdehyde | Oxidation (Phase I) | p-Toluic acid | Knowledge-based (Observed). nih.gov |
| m-Tolualdehyde | Formed from m-Xylene | m-Tolualdehyde (as metabolite) | In vivo analysis. nih.gov |
| This compound | General Phase I | Hydroxylation of the aromatic ring | Rule-based prediction. pensoft.net |
| This compound | General Phase I | Oxidation of the aldehyde group | Rule-based prediction. pensoft.net |
| This compound | General Phase II | Glucuronide or sulfate (B86663) conjugation | Rule-based prediction. univie.ac.at |
Source: Information compiled from experimental data and the described capabilities of in silico prediction tools. pensoft.netunivie.ac.atnih.gov
Prediction of Non-Linear Optical (NLO) Properties
Computational methods, especially those based on quantum chemistry, are essential for predicting and understanding the non-linear optical (NLO) properties of organic molecules. diva-portal.orgutm.my These properties are critical for applications in optoelectronics and photonics. nih.gov Organic materials can offer advantages over inorganic crystals, including faster response times and greater design flexibility. diva-portal.org
The NLO response in organic molecules is governed by the polarization of the molecule's electron cloud under an intense electric field, such as that from a laser. diva-portal.org This response is enhanced in molecules with delocalized π-electron systems, often featuring electron-donating and electron-accepting groups. nih.gov Computational studies typically use DFT and time-dependent DFT (TD-DFT) to calculate key NLO parameters, including the linear polarizability (α), the first hyperpolarizability (β, related to second-harmonic generation), and the second hyperpolarizability (γ, related to third-harmonic generation). nih.govworldscientific.com
For molecules related to this compound, theoretical calculations can explore how different structural modifications affect the NLO response. For example, in triphenylamine-based dyes, substituting the molecule with a fluorine atom (an electron-withdrawing group) can significantly increase the calculated second-order polarizability (β). jmcs.org.mx The HOMO-LUMO energy gap (ΔE) is inversely related to molecular polarizability; a smaller gap generally leads to a larger NLO response. nih.gov Computational models can accurately predict this gap, guiding the design of new NLO materials. materialsciencejournal.orgnih.gov While specific NLO data for unsubstituted this compound are not extensively detailed, theoretical studies on derivatives and structurally similar aromatic aldehydes demonstrate the power of these predictive methods. worldscientific.comjmcs.org.mx
Table 4: Key Concepts in Computational NLO Prediction
| Parameter | Symbol | Description | Relation to this compound |
| Linear Polarizability | α | A measure of the linear response of the electron cloud to an electric field. | The aromatic ring and aldehyde group contribute to its polarizability. |
| First Hyperpolarizability | β | Describes the second-order (first non-linear) response, crucial for effects like second-harmonic generation. | Can be enhanced by adding donor/acceptor groups to the tolualdehyde structure. jmcs.org.mx |
| Second Hyperpolarizability | γ | Describes the third-order non-linear response. | Relevant for more complex NLO applications and can be calculated via DFT. nih.govresearchgate.net |
| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally correlates with higher polarizability and a stronger NLO response. nih.gov |
Source: Compiled from principles described in computational NLO studies. nih.govjmcs.org.mxresearchgate.net
Emerging Research Directions and Future Perspectives in Tolualdehyde Chemistry
Integration of Multi-Omics Data in Biological Interaction Studies
To gain a comprehensive understanding of how tolualdehydes interact with biological systems, researchers are increasingly turning to multi-omics approaches. mdpi.comnih.govnyu.edu This strategy involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of cellular responses to tolualdehyde exposure. mdpi.comisaaa.orgmedreport.foundation
Genomics provides insight into the complete set of an organism's genes. isaaa.org
Transcriptomics analyzes the full range of RNA molecules, or the transcriptome, revealing which genes are actively being expressed. medreport.foundation
Proteomics focuses on the entire set of proteins, which are the functional molecules within a cell. isaaa.org
Metabolomics studies the complete set of small-molecule chemicals, or metabolites, found within a biological sample. isaaa.org
By combining these datasets, scientists can create detailed models of the molecular pathways affected by this compound. nih.gov For instance, transcriptomic data might show that exposure to a specific tolualdehyde isomer alters the expression of genes involved in a particular signaling pathway. Proteomic analysis can then confirm these changes at the protein level and identify any post-translational modifications that might affect protein function. mdpi.com Metabolomic data can further elucidate the downstream effects on cellular metabolism.
This integrated, systems biology approach allows for a more complete understanding of the mechanisms of action of this compound, the identification of potential biomarkers for exposure, and the prediction of possible off-target effects. nih.govnih.gov Such a holistic view is crucial for accurately assessing the biological activities of these compounds. nih.gov
Below is an interactive data table summarizing the different omics fields:
| Omics Field | Focus of Study | Key Information Provided |
| Genomics | Complete set of genes (DNA) | Genetic predisposition and potential for altered protein function. isaaa.orgmedreport.foundation |
| Transcriptomics | Gene expression (RNA transcripts) | Cellular response to stimuli and identification of affected pathways. mdpi.commedreport.foundation |
| Proteomics | Entire set of proteins | Functional changes in the cell and identification of drug targets. mdpi.comisaaa.org |
| Metabolomics | Small molecules (metabolites) | A snapshot of the phenotype and metabolic pathway alterations. isaaa.org |
Development of Novel Catalytic Systems for Sustainable and Selective Tolualdehyde Production
The industrial synthesis of this compound is a significant focus of research, with a strong emphasis on developing sustainable and highly selective catalytic systems. The goal is to move away from traditional methods that may be energy-intensive and produce unwanted byproducts, towards greener alternatives.
Current research is exploring a variety of innovative catalytic approaches:
Heterogeneous Catalysis: This involves the use of catalysts in a different phase from the reactants, which simplifies their separation and reuse. Supported metal nanoparticles, mixed metal oxides, and zeolites are being actively investigated for the selective oxidation of toluene (B28343) to tolualdehyde. The choice of support material and the size of the nanoparticles can significantly impact the catalyst's efficiency and selectivity.
Biocatalysis: This approach utilizes enzymes or whole microorganisms to perform chemical transformations. Biocatalysis offers the potential for very high selectivity under mild reaction conditions and can often use renewable starting materials. The discovery and engineering of new enzymes with high activity for toluene derivatives could lead to more environmentally friendly production methods.
Homogeneous Catalysis: While facing challenges in catalyst separation, homogeneous catalysts often exhibit high activity and selectivity. Research in this area is focused on designing novel organometallic complexes that can efficiently catalyze the desired transformation under mild conditions.
These advancements in catalysis are critical for making the production of this compound more economically viable and environmentally sustainable.
Exploration of Advanced Material Science Applications Through Tolualdehyde Derivatization
The reactive aldehyde group of this compound makes them valuable building blocks for the synthesis of a wide array of organic molecules and polymers. A significant area of emerging research is the derivatization of this compound to create novel materials with advanced properties.
Researchers are exploring several avenues for creating these advanced materials:
High-Performance Polymers: Tolualdehyde derivatives can be incorporated into polymer chains to enhance properties such as thermal stability, mechanical strength, and optical characteristics. For example, Schiff base polymers, formed by the condensation of this compound with aromatic diamines, have shown promise as heat-resistant materials. atenaeditora.com.br
Organic Electronics: The tunable electronic and photophysical properties of tolualdehyde derivatives make them attractive candidates for applications in organic electronics. By carefully designing the molecular structure, researchers are aiming to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Chemosensors: The ability of certain tolualdehyde derivatives to interact with specific analytes, such as metal ions, makes them suitable for use in chemical sensors. These sensors can be designed to produce a detectable signal, such as a change in color or fluorescence, in the presence of the target substance.
The versatility of this compound in chemical synthesis provides a rich platform for the development of new materials with tailored properties for a wide range of technological applications.
Translational Research from Computational Predictions to Experimental Validation in Diverse Fields
The integration of computational modeling with experimental validation is a powerful strategy that is accelerating the pace of discovery in tolualdehyde chemistry. In silico techniques, such as quantum chemical calculations and molecular docking, are being used to predict the properties and potential applications of tolualdehyde derivatives, guiding experimental efforts and reducing the time and cost of research and development.
This translational research approach is being applied in several areas:
Drug Discovery: Computational methods can be used to screen large libraries of virtual compounds based on tolualdehyde scaffolds to identify potential drug candidates. These in silico hits can then be synthesized and tested in the laboratory to validate their biological activity.
Materials Science: Computational modeling can predict the electronic, optical, and mechanical properties of new materials derived from this compound. This allows researchers to design materials with specific functionalities for applications in electronics, photonics, and other fields.
Catalysis: Theoretical calculations can help in understanding the reaction mechanisms of catalytic processes for tolualdehyde synthesis. This knowledge can be used to design more efficient and selective catalysts.
The synergy between computational prediction and experimental validation provides a powerful framework for translational research, enabling the rapid development of new technologies based on tolualdehyde chemistry.
Q & A
Q. What are the standard synthetic routes for producing o-, m-, and p-tolualdehydes, and how do reaction conditions influence isomer distribution?
Tolualdehydes are typically synthesized via Friedel-Crafts alkylation or oxidation of corresponding toluene derivatives. For example, p-tolualdehyde can be obtained by oxidizing p-xylene using chromium-based catalysts under controlled temperatures (60–80°C) . Isomer distribution depends on substrate orientation, catalyst selectivity, and reaction time. Gas chromatography (GC) or HPLC is recommended to monitor isomer ratios .
Q. Which spectroscopic techniques are most effective for distinguishing between tolualdehyde isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C, reliably differentiates isomers by analyzing aromatic proton splitting patterns and carbonyl carbon shifts. For instance, o-tolualdehyde exhibits distinct coupling constants (J = 8–10 Hz) due to adjacent substituents, while p-tolualdehyde shows a singlet for the aldehyde proton. Infrared (IR) spectroscopy further confirms aldehyde functional groups (~1700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound are eye irritants (Category 2) and require fume hood use, chemical-resistant gloves (nitrile), and safety goggles. Storage should be in airtight containers away from oxidizers. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Q. How should researchers approach literature reviews to identify gaps in tolualdehyde research?
Prioritize primary sources (e.g., peer-reviewed journals like Reviews in Analytical Chemistry) using databases like SciFinder or Reaxys. Filter results by keywords (e.g., "tolualdehyde isomerization," "sensitization read-across") and critically evaluate methodologies in existing studies to pinpoint understudied areas, such as eco-toxicological impacts .
Advanced Research Questions
Q. How can conflicting data on tolualdehyde reactivity in catalytic systems be resolved?
Contradictions often arise from unaccounted variables like trace moisture or catalyst deactivation. Reproduce experiments under inert atmospheres (argon/glovebox) and characterize catalysts pre-/post-reaction via X-ray diffraction (XRD) or TEM. Cross-validate results with computational studies (DFT) to identify mechanistic discrepancies .
Q. What strategies optimize the separation of tolualdehyde isomers in complex mixtures?
Combine chromatographic methods with derivatization. For instance, reacting crude mixtures with hydroxylamine to form oximes improves HPLC resolution. Alternatively, use silver nitrate-impregnated silica columns to exploit π-complexation differences between isomers .
Q. How do tolualdehyde isomers differ in their sensitization potential, and what read-across models apply?
p-Tolualdehyde shares structural similarities with cuminaldehyde, a known sensitizer, enabling read-across predictions. Validate via murine Local Lymph Node Assay (LLNA) or in chemico peptide reactivity assays. Meta isomers may exhibit lower reactivity due to steric hindrance .
Q. What experimental designs ensure reproducibility in tolualdehyde-based kinetic studies?
Employ rigorous controls:
- Standardize solvent purity (e.g., anhydrous DMF).
- Use internal standards (e.g., deuterated toluene) in NMR.
- Report detailed kinetic parameters (e.g., Arrhenius plots, error margins). Archive raw data and spectra in supplementary materials for peer review .
Q. How can computational modeling complement experimental data in predicting tolualdehyde stability?
Density Functional Theory (DFT) calculates thermodynamic stability (e.g., Gibbs free energy) and reaction pathways. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. Address discrepancies by refining basis sets (e.g., B3LYP/6-311+G**) .
Q. What methodologies validate the environmental impact of this compound in aquatic systems?
Conduct OECD 301F biodegradability tests and algal toxicity assays (OECD 201). Monitor degradation products via LC-MS and assess bioaccumulation potential using log Kow values. Cross-reference with regulatory databases (e.g., ECOTOX) to identify data gaps .
Q. Methodological Notes
- Data Reporting : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including raw data deposition and stepwise protocols .
- Ethical Compliance : For toxicological studies, adhere to OECD Good Laboratory Practice (GLP) standards and institutional review board (IRB) approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
